molecular formula C6H12O6 B12662786 alpha-D-Psicopyranose CAS No. 38029-84-4

alpha-D-Psicopyranose

Cat. No.: B12662786
CAS No.: 38029-84-4
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-KAZBKCHUSA-N
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Description

Alpha-D-Psicopyranose is a rare monosaccharide with the molecular formula C6H12O6 It is an epimer of D-fructose at the C3 position and exists predominantly in the pyranose form

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Psicopyranose can be synthesized through the oxidation of D-fructose derivatives. For instance, the oxidation of 1,2:4,5-di-O-isopropylidene-D-fructopyranose with dimethyl sulfoxide and acetic anhydride yields 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose, which can then be reduced to 1,2:4,5-di-O-isopropylidene-D-psicopyranose using sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its rarity and specialized applications. similar compounds are often produced through enzymatic processes or chemical synthesis involving protective group strategies to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Psicopyranose undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Dimethyl sulfoxide, acetic anhydride.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as di-O-isopropylidene derivatives .

Scientific Research Applications

Alpha-D-Psicopyranose has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex carbohydrates and studying stereochemistry.

    Biology: Investigated for its role in metabolic pathways and potential as a biomarker.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of rare sugars and as a specialty chemical.

Mechanism of Action

The mechanism by which alpha-D-Psicopyranose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • D-Fructopyranose
  • L-Sorbopyranose
  • Alpha-D-Tagatopyranose
  • Beta-D-Tagatopyranose

Uniqueness

Alpha-D-Psicopyranose is unique due to its specific stereochemistry and the position of its hydroxyl groups, which differentiate it from other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Alpha-D-psicopyranose, a rare sugar derived from d-fructose, exhibits significant biological activities that have garnered interest in various fields, including nutrition, pharmacology, and food science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an epimer of d-fructose at the C-3 position, classified as a ketohexose. Its molecular formula is C₆H₁₂O₆, and it has a molar mass of approximately 180.16 g/mol. The compound exists in both pyranose and furanose forms, with the pyranose form being predominant in solution.

Biological Activities

1. Sweetness and Caloric Content

This compound has a sweetness level comparable to sucrose but with significantly lower caloric content. Studies indicate that it can be utilized as a sugar substitute in various food products without contributing to excessive caloric intake .

2. Metabolic Effects

Research has shown that this compound may influence glucose metabolism. It has been demonstrated to reduce postprandial blood glucose levels in diabetic models, suggesting potential applications in managing diabetes .

3. Antioxidant Properties

This compound exhibits antioxidant activity, which can help mitigate oxidative stress within biological systems. This property is particularly beneficial in preventing cellular damage associated with chronic diseases .

Synthesis and Conversion

The enzymatic conversion of d-fructose to this compound is facilitated by d-psicose 3-epimerase from Agrobacterium tumefaciens. This process can be optimized using borate ions to enhance yield . The maximum conversion yield achieved was around 64% at optimal conditions (pH 9.0 and 50°C) when borate was present at a molar ratio of 0.6:1 relative to fructose.

Case Studies

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats, administration of this compound resulted in a significant decrease in blood glucose levels compared to the control group. The study highlighted its potential as a functional food ingredient for glycemic control .

Case Study 2: Food Industry Applications

A recent investigation into the use of this compound as a sugar substitute in bakery products showed promising results. The products maintained desirable sensory qualities while reducing caloric content by up to 30% .

Table 1: Comparison of Biological Activities of this compound

Activity TypeDescriptionReference
SweetnessComparable to sucrose
Caloric ContentLower than sucrose
Antioxidant ActivityReduces oxidative stress
Glucose MetabolismDecreases postprandial blood glucose levels

Table 2: Enzymatic Conversion Conditions

ParameterOptimal Value
pH9.0
Temperature50°C
Borate-to-Fructose Ratio0.6:1
Maximum Yield64%

Future Research Directions

Further research is warranted to explore the full potential of this compound in clinical settings, particularly its long-term effects on metabolic health and its role as a dietary supplement for managing obesity and diabetes. Additionally, studies focusing on its interactions with other biomolecules could provide insights into its broader applications.

Properties

CAS No.

38029-84-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1

InChI Key

LKDRXBCSQODPBY-KAZBKCHUSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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